molecular formula C17H22N4O2S B3129985 2-Methyl-4-(4-methylpiperazino)-6-[(phenylsulfonyl)methyl]pyrimidine CAS No. 339278-85-2

2-Methyl-4-(4-methylpiperazino)-6-[(phenylsulfonyl)methyl]pyrimidine

Cat. No.: B3129985
CAS No.: 339278-85-2
M. Wt: 346.4 g/mol
InChI Key: XSUMNLGLPWBEEH-UHFFFAOYSA-N
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Description

2-Methyl-4-(4-methylpiperazino)-6-[(phenylsulfonyl)methyl]pyrimidine is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with a methyl group, a piperazine ring, and a phenylsulfonylmethyl group

Properties

IUPAC Name

4-(benzenesulfonylmethyl)-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S/c1-14-18-15(13-24(22,23)16-6-4-3-5-7-16)12-17(19-14)21-10-8-20(2)9-11-21/h3-7,12H,8-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSUMNLGLPWBEEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C)CS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Methyl-4-(4-methylpiperazino)-6-[(phenylsulfonyl)methyl]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrimidine core: This can be achieved through a condensation reaction between appropriate precursors, such as a β-diketone and a guanidine derivative.

    Introduction of the piperazine ring: The piperazine ring can be introduced via a nucleophilic substitution reaction, where a halogenated pyrimidine intermediate reacts with 4-methylpiperazine.

    Attachment of the phenylsulfonylmethyl group: This step involves the reaction of the pyrimidine-piperazine intermediate with a phenylsulfonylmethyl halide under basic conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

2-Methyl-4-(4-methylpiperazino)-6-[(phenylsulfonyl)methyl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring, where halogenated reagents can introduce new functional groups.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

2-Methyl-4-(4-methylpiperazino)-6-[(phenylsulfonyl)methyl]pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: The compound can be used in the development of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(4-methylpiperazino)-6-[(phenylsulfonyl)methyl]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The phenylsulfonylmethyl group can enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar compounds to 2-Methyl-4-(4-methylpiperazino)-6-[(phenylsulfonyl)methyl]pyrimidine include:

    2-Methyl-4-(4-methylpiperazino)benzylbenzenesulfonamide: This compound has a similar piperazine and sulfonyl structure but differs in the core aromatic system.

    4-(4-Methylpiperazino)aniline: This compound shares the piperazine ring but lacks the pyrimidine and sulfonyl groups.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in the similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Methyl-4-(4-methylpiperazino)-6-[(phenylsulfonyl)methyl]pyrimidine
Reactant of Route 2
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2-Methyl-4-(4-methylpiperazino)-6-[(phenylsulfonyl)methyl]pyrimidine

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